INCB024360, also known as epacadostat, IDO5L, or INCB14943, is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as an immunomodulator by interfering with the tryptophan catabolism pathway. [, , , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, INCB024360 is primarily employed as a tool to investigate the role of IDO1 in various biological processes, particularly its impact on the immune system and its potential involvement in disease pathogenesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Several approaches have been explored for the synthesis of INCB024360 and its analogs. One method involves the coupling of [(18)F]3-chloro-4-fluoroaniline with carboximidamidoyl chloride to yield [(18)F]IDO5L, a radiolabeled form of INCB024360 suitable for positron emission tomography (PET) imaging. [] This approach highlights the adaptability of INCB024360's structure for incorporating modifications to facilitate specific research applications.
Another study described the synthesis of novel imidazo[2,1-b]thiazole analogs as potent IDO1 inhibitors. [] These analogs exhibited nanomolar potency against IDO1 and showed promising antitumor effects in vitro. This research exemplifies the ongoing efforts to develop structurally diverse IDO1 inhibitors with improved pharmacological properties, potentially based on the core structure of INCB024360.
INCB024360 exerts its effects by selectively inhibiting IDO1, a key enzyme involved in the kynurenine pathway of tryptophan metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , ] By blocking this pathway, INCB024360 prevents the depletion of tryptophan and the accumulation of kynurenine within the tumor microenvironment. [, , , , , , , , , , , , , , , , , , , , , , , , ] This, in turn, is hypothesized to restore the function of immune cells, such as T cells and NK cells, that are suppressed by kynurenine, ultimately leading to an enhanced antitumor immune response. [, , , , , , , , , , , , , , , , , , , , , , , , ]
The development of resistance to IDO1 inhibitors is a significant concern. Future studies should aim to elucidate the mechanisms underlying this resistance and explore strategies to overcome it, potentially through combination therapies or the development of next-generation IDO1 inhibitors with distinct mechanisms of action. []
INCB024360 is extensively utilized in preclinical studies to investigate the role of IDO1 in tumor immune evasion and to evaluate its potential as a target for cancer immunotherapy. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Studies have demonstrated that INCB024360 can inhibit tumor growth in various murine cancer models, either alone or in combination with other immunotherapies, such as checkpoint inhibitors. [, , , , , ]
For instance, INCB024360 significantly suppressed tumor growth in CT26 colon carcinoma and PAN02 pancreatic carcinoma models. [] These findings highlight its potential as a tool for studying the interplay between tryptophan metabolism and antitumor immunity.
INCB024360 serves as a valuable tool for studying the broader implications of the kynurenine pathway in health and disease. [, , , , , , , , , , , , , , , , , , , , , , , , ] Researchers utilize INCB024360 to modulate kynurenine levels and assess the downstream consequences of this pathway in various biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , ] This knowledge is crucial for understanding the multifaceted roles of tryptophan metabolism beyond its involvement in cancer.
One study investigated the role of the kynurenine pathway in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. [] The study found that inhibiting IDO1 with INCB024360 ameliorated EAE severity, suggesting a potential role for IDO1 and the kynurenine pathway in autoimmune diseases. This example illustrates how INCB024360 can be used to explore the involvement of the kynurenine pathway in various pathological conditions.
The discovery and characterization of INCB024360 have spurred significant interest in developing novel IDO1 inhibitors with improved pharmacological properties. [, , , , ] INCB024360 serves as a template for designing new inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. [, , , , ] These efforts aim to overcome the limitations of first-generation IDO1 inhibitors and unlock their full therapeutic potential in cancer and other diseases.
Beyond cancer, the kynurenine pathway and IDO1 have been implicated in various other diseases, including autoimmune disorders, neurodegenerative diseases, and infectious diseases. [] Future research should investigate the therapeutic potential of INCB024360 and other IDO1 inhibitors in these conditions, potentially expanding the clinical utility of this class of drugs.
References1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22. 23. 24. 25. 26. 27. 28.
Despite significant progress, a comprehensive understanding of IDO1's complex biological functions remains elusive. Future research should focus on unraveling the intricate interplay between IDO1, the kynurenine pathway, and the immune system in various physiological and pathological contexts. [] This knowledge is crucial for developing more effective IDO1-targeted therapies and identifying patients who are most likely to benefit from such treatments.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2